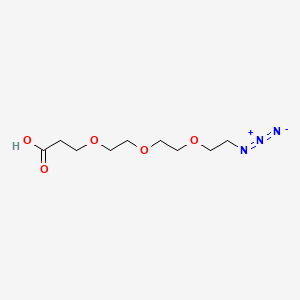
Azido-PEG3-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a terminal carboxylic acid (CO2H). The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
Azido-PEG3-acid has a chemical formula of C9H17N3O5 . It contains an azide group and a terminal carboxylic acid .Chemical Reactions Analysis
The azide group in Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG3-acid has a molecular weight of 247.3 g/mol . It is a PEG derivative that increases solubility in aqueous media .科学的研究の応用
Synthesis and Melting Characterization of Azide Poly (ethylene glycol) Derivatives
Azido-PEG3-acid is a derivative of poly (ethylene glycol) (PEG), a semicrystalline polymer with tremendous applications in biological contexts and for industrial uses . The azide end groups affect PEG melting behavior. In contrast to oxygen-containing end groups, azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .
Crosslinking Agent
Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a carboxylic acid (CO2H). The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry .
Solubility Enhancer
The hydrophilic PEG spacer in Azido-PEG3-acid increases solubility in aqueous media . This property is particularly useful in various research applications where solubility of compounds is a critical factor.
Antibody-Drug Conjugates
Azido-PEG3-acid can be synthetically incorporated into antibody-drug conjugates . These are used in targeted protein degradation, a promising approach in drug discovery and development .
Proteolysis-Targeting Chimeras (PROTAC)
Azido-PEG3-acid can also be used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules . PROTACs are a new class of drugs that work by recruiting an E3 ligase to tag a specific protein for degradation .
Synthesis of Phosphonic Acids
Azido-PEG3-acid has been used in the synthesis of various phosphonic acids. These have diverse applications including in drug and pro-drug development, bone targeting, and the design of supramolecular materials.
作用機序
Target of Action
Azido-PEG3-acid is a crosslinker containing an azide (N3) group and a carboxylic acid (CO2H). Its primary targets are primary amine groups . The terminal carboxylic acid of Azido-PEG3-acid can react with these primary amine groups in the presence of activators such as EDC or HATU, forming a stable amide bond .
Mode of Action
The azide group of Azido-PEG3-acid enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together with covalent bonds. It is highly efficient, wide in scope, and creates only byproducts that can be removed without chromatography. The azide group of Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Azido-PEG3-acid’s action is the formation of a stable amide bond with primary amine groups . This can be used in various applications, including the synthesis of complex molecules in drug development.
Action Environment
The action of Azido-PEG3-acid is influenced by the presence of activators such as EDC or HATU, which are necessary for the formation of the amide bond . Additionally, the reaction likely requires an aqueous environment, given that the hydrophilic PEG spacer increases solubility in such media .
特性
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJGWKZZFZMGGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

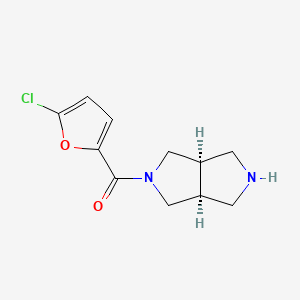
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
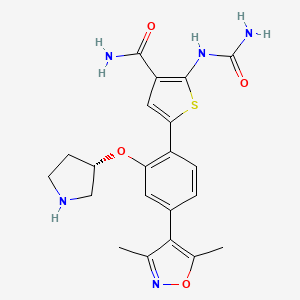
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
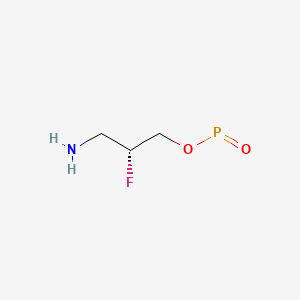
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)
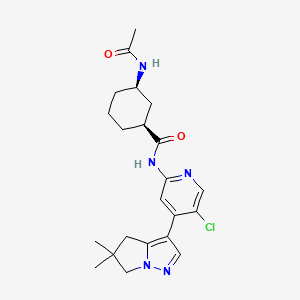
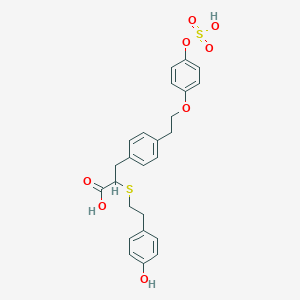
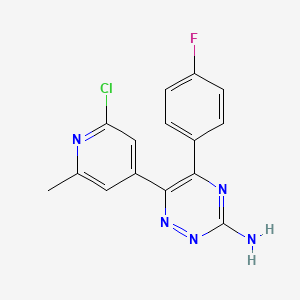
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)